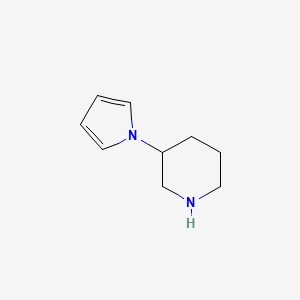

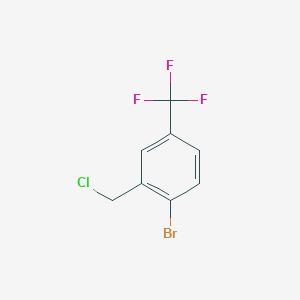

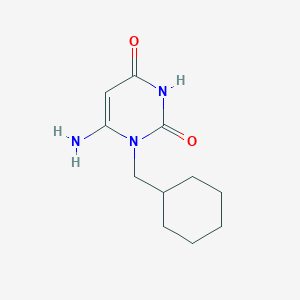

![molecular formula C11H14N2O4 B1286672 6-[(tert-Butoxycarbonyl)amino]nicotinic acid CAS No. 231958-14-8](/img/structure/B1286672.png)

6-[(tert-Butoxycarbonyl)amino]nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-[(tert-Butoxycarbonyl)amino]nicotinic acid” is a chemical compound with the CAS number 231958-14-8 . It has a molecular weight of 238.24 and a molecular formula of C11H14N2O4 .

Physical And Chemical Properties Analysis

The compound “6-[(tert-Butoxycarbonyl)amino]nicotinic acid” is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis as an amine protecting group. “6-[(tert-Butoxycarbonyl)amino]nicotinic acid” can be utilized in the synthesis of dipeptides. The Boc group protects the amino acids during the coupling process, preventing unwanted side reactions and ensuring the correct sequence is formed .

Ionic Liquids Formation

This compound can be used to create Boc-protected amino acid ionic liquids (Boc-AAILs). These ionic liquids serve as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected. They are particularly useful in room-temperature applications and have been shown to enhance amide formation without the addition of base .

High-Temperature Reactions

The stability of “6-[(tert-Butoxycarbonyl)amino]nicotinic acid” at high temperatures makes it suitable for use in phosphonium ionic liquids. These conditions are beneficial for the deprotection of Boc amino acids and peptides, which is a critical step in peptide synthesis. The ionic liquid’s low viscosity and high thermal stability facilitate these reactions .

Organic Compound Extraction

The compound’s properties allow for the extraction of water-soluble polar organic molecules using ionic liquids. This application is significant in the purification processes where selective extraction is required. The thermal stability and solubility profile of the compound in various solvents make it a versatile tool in such extractions .

Protein Modification

“6-[(tert-Butoxycarbonyl)amino]nicotinic acid” can be used in the preparation of non-standard protected amino acid derivatives. These derivatives are applicable in chemical synthesis and protein modification, where specific functional groups need to be protected during the modification process .

Safety and Hazards

The safety information available indicates that “6-[(tert-Butoxycarbonyl)amino]nicotinic acid” has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXYMSGJQJBIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609145 |

Source

|

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(tert-Butoxycarbonyl)amino]nicotinic acid | |

CAS RN |

231958-14-8 |

Source

|

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

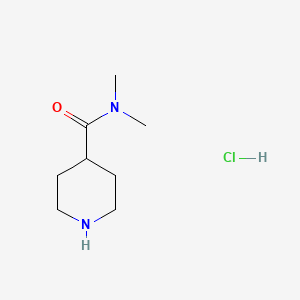

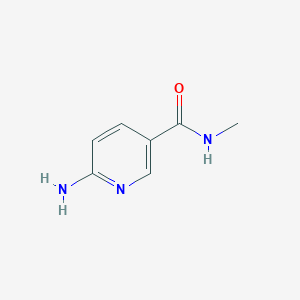

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)